molecular formula C18H18N2O4 B5547456 N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

Cat. No. B5547456
M. Wt: 326.3 g/mol
InChI Key: HCCLXPGIXVWEIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide involves various chemical reactions, including catalytic hydrogenations and acyl group migrations. For instance, ethyl 2-nitrophenyl oxalate underwent catalytic hydrogenation in acetic acid, yielding hydroxyl derivatives through reductive cyclization. Such processes are foundational for synthesizing cyclic hydroxamic acids and lactams with a benzoxazine skeleton, indicative of the chemical versatility and synthetic accessibility of these compounds (Hartenstein & Sicker, 1993).

Molecular Structure Analysis

Molecular structure analysis of related compounds is crucial for understanding the chemical and physical properties of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide. X-ray diffraction analysis and NMR spectroscopy have been extensively used to elucidate the structures of related molecules, offering insights into their conformation and reactivity. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized and their structures investigated by NMR spectroscopy and X-ray single-crystal analysis, providing a detailed understanding of their molecular configurations (Nikonov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide and its analogs involves various functional group transformations and interactions with reagents. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, showcasing the compound's potential for further chemical modification and application in synthesizing novel heterocycles (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific studies on this compound's physical properties are scarce, research on similar molecules provides valuable insights. For example, the crystalline structures of related acetamides have been examined, revealing non-planar discrete molecules linked by intermolecular hydrogen bonds, which can influence the compound's physical properties and solubility (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and stability under different conditions, are central to understanding N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide. Research on similar compounds demonstrates a range of chemical behaviors, including reactions with methyl(organyl)dichlorosilanes and the formation of 5-membered and 7-membered cyclic compounds, showcasing the compound's chemical versatility and potential for diverse applications (Lazareva et al., 2017).

Scientific Research Applications

Synthesis and Biological Properties

The compound and its relatives, including cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, have been synthesized through different methods, showcasing their potential in producing naturally occurring cyclic hydroxamic acids like DIBOA and DIMBOA found in Gramineae. These compounds exhibit interesting biological properties, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, highlighting their potential use in agricultural and pharmaceutical applications (Hartenstein & Sicker, 1993); (Macias et al., 2006).

Antimicrobial Activities

Some derivatives, including 1,2,4-triazole derivatives synthesized from reactions involving similar structural moieties, have shown antimicrobial activities. These studies indicate the compound's potential as a backbone for developing new antimicrobial agents, reflecting the importance of its structural class in discovering novel therapeutic agents (Bektaş et al., 2010).

Transformation Products and Allelochemicals

The microbial transformation products of benzoxazinone and benzoxazinone allelochemicals, including those structurally related to N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide, have been explored for their allelopathic properties. These studies offer insights into the ecological roles and potential agronomic utility of such compounds in suppressing weeds and soil-borne diseases (Fomsgaard et al., 2004).

Anticonvulsant Activity

The synthesis of new amides derived from similar structural frameworks has been evaluated for anticonvulsant activity, showing protection in animal models of epilepsy. This suggests the compound's relevance in the development of new treatments for neurological disorders (Obniska et al., 2015).

Antimicrobial and Antioxidant Activities

Further research on benzoxazinone derivatives, including studies on their synthesis and evaluation for antimicrobial and antioxidant activities, underscores the chemical's potential in creating compounds with beneficial health effects. These studies provide a foundation for future research into the therapeutic applications of N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide and its derivatives (Soliman et al., 2023); (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-23-13-9-7-12(8-10-13)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCLXPGIXVWEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

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